molecular formula C18H20N2O3S B2646206 2-(3,5-dimethylisoxazol-4-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 1797649-98-9

2-(3,5-dimethylisoxazol-4-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide

Cat. No.: B2646206
CAS No.: 1797649-98-9
M. Wt: 344.43
InChI Key: OBXQVGKEMKKGHW-UHFFFAOYSA-N
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Description

2-(3,5-dimethylisoxazol-4-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a complex organic compound that features a diverse array of functional groups, including an isoxazole ring, a furan ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylisoxazol-4-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoxazole ring, followed by the introduction of the furan and thiophene moieties. The final step usually involves the formation of the acetamide linkage.

    Isoxazole Ring Formation: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Furan and Thiophene Introduction: The furan and thiophene rings can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.

    Acetamide Formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylisoxazol-4-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(3,5-dimethylisoxazol-4-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor or modulator of specific biological pathways.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s electronic properties may make it useful in the development of organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylisoxazol-4-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethylisoxazol-4-yl)-N-(benzyl)-N-(2-(thiophen-2-yl)ethyl)acetamide
  • 2-(3,5-dimethylisoxazol-4-yl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide

Uniqueness

The uniqueness of 2-(3,5-dimethylisoxazol-4-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific reactivity or electronic characteristics.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13-17(14(2)23-19-13)10-18(21)20(11-15-6-8-22-12-15)7-5-16-4-3-9-24-16/h3-4,6,8-9,12H,5,7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXQVGKEMKKGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N(CCC2=CC=CS2)CC3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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